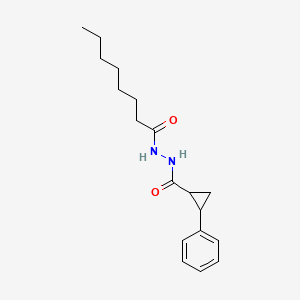
N'-octanoyl-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-octanoyl-2-phenylcyclopropanecarbohydrazide, also known as OPC-163493, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N'-octanoyl-2-phenylcyclopropanecarbohydrazide inhibits DGAT-1 by binding to its active site and preventing the formation of triglycerides. This inhibition leads to a decrease in triglyceride synthesis and accumulation, which has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Biochemical and Physiological Effects:
N'-octanoyl-2-phenylcyclopropanecarbohydrazide has been shown to have several biochemical and physiological effects. It decreases triglyceride synthesis and accumulation, improves insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in animal models of obesity and diabetes. It also has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-octanoyl-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of dosage and administration. It has been extensively studied in animal models, which provides a strong foundation for further research. However, N'-octanoyl-2-phenylcyclopropanecarbohydrazide also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N'-octanoyl-2-phenylcyclopropanecarbohydrazide. One area of interest is its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of N'-octanoyl-2-phenylcyclopropanecarbohydrazide in humans with obesity, diabetes, and metabolic syndrome. Another area of interest is its potential use as a research tool to study the role of triglycerides in various physiological processes. Further research is also needed to explore the mechanism of action of N'-octanoyl-2-phenylcyclopropanecarbohydrazide and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, N'-octanoyl-2-phenylcyclopropanecarbohydrazide is a synthetic compound that has potential applications in scientific research. It inhibits the activity of DGAT-1, which leads to a decrease in triglyceride synthesis and accumulation. This has potential therapeutic implications for diseases such as obesity, diabetes, and metabolic syndrome. Further research is needed to explore its potential therapeutic applications in humans and to identify other potential targets for its therapeutic effects.
Méthodes De Synthèse
The synthesis of N'-octanoyl-2-phenylcyclopropanecarbohydrazide involves the reaction of 2-phenylcyclopropanecarboxylic acid with octanoyl chloride and hydrazine hydrate. The resulting compound is purified using column chromatography to obtain the final product. The yield of N'-octanoyl-2-phenylcyclopropanecarbohydrazide is around 50%.
Applications De Recherche Scientifique
N'-octanoyl-2-phenylcyclopropanecarbohydrazide has been studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of a specific enzyme called diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. This inhibition leads to a decrease in triglyceride synthesis and accumulation, which has potential therapeutic implications for diseases such as obesity, diabetes, and metabolic syndrome.
Propriétés
IUPAC Name |
N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-9-12-17(21)19-20-18(22)16-13-15(16)14-10-7-6-8-11-14/h6-8,10-11,15-16H,2-5,9,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYQNXZFQHFXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
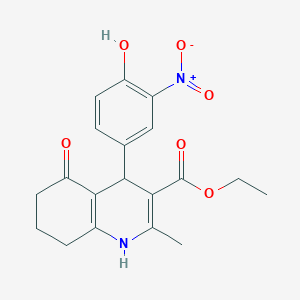
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)
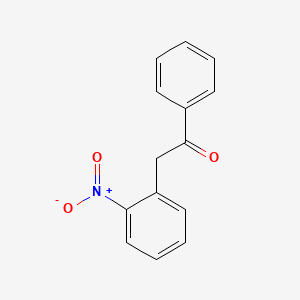
![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
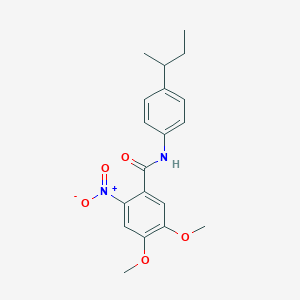
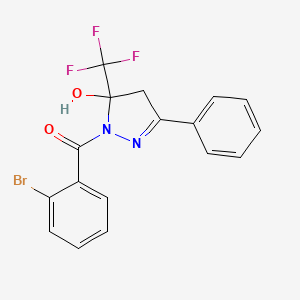
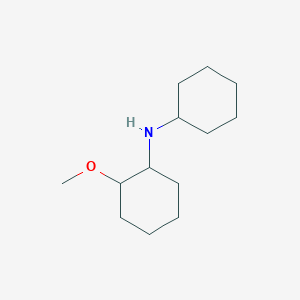
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)